Fmoc-N-amido-PEG36-Boc
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Overview
Description
Fmoc-N-amido-PEG36-Boc: is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a Boc-protected amine, making it a versatile reagent in organic synthesis. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG36-Boc typically involves the following steps:
Fmoc Protection: The amine group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group.
PEGylation: The PEG chain is introduced to the molecule, enhancing its solubility and biocompatibility.
Boc Protection: The terminal amine group is protected using the Boc (tert-butoxycarbonyl) group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-amido-PEG36-Boc undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under basic conditions to expose the amine groups.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Basic conditions (e.g., piperidine for Fmoc removal).
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators.
Major Products:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to introduce hydrophilic spacers.
Drug Delivery: Enhances solubility and stability of drug molecules.
Biology:
Protein Conjugation: Facilitates the attachment of PEG chains to proteins, improving their pharmacokinetic properties.
Cellular Imaging: Used in the synthesis of fluorescent probes for cellular imaging.
Medicine:
Therapeutics: Employed in the development of PEGylated drugs to increase their half-life and reduce immunogenicity.
Diagnostics: Used in the synthesis of diagnostic agents for imaging and detection of diseases.
Industry:
Mechanism of Action
Mechanism: Fmoc-N-amido-PEG36-Boc exerts its effects through the following mechanisms:
PEGylation: The PEG chain increases solubility and biocompatibility, reducing aggregation and immunogenicity.
Conjugation: The amine groups can be conjugated to various molecules, enhancing their properties.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Fmoc-N-amido-PEG36-acid: Similar structure but lacks the Boc-protected amine.
Fmoc-N-amido-PEG2-acetic acid: Shorter PEG chain, used for different applications.
Uniqueness:
Properties
Molecular Formula |
C94H169NO40 |
---|---|
Molecular Weight |
1953.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97) |
InChI Key |
ZMDWQUPVSGNOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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